Metocurine
Description
Historical Trajectory of Neuromuscular Blocking Agent Research and Metocurine's Emergence
The history of neuromuscular blocking agents (NMBAs) is deeply intertwined with the study of curare, a South American arrow poison. nih.gov Early explorations in the 16th century reported on the effects of curare, and by the mid-19th century, Claude Bernard's experiments pinpointed its site of action at the neuromuscular junction. nih.govaneskey.com Tubocurarine (B1210278), the most significant alkaloid derived from curare, was instrumental in early research elucidating the role of acetylcholine (B1216132) in neuromuscular transmission. nih.gov
The clinical use of NMBAs for muscle relaxation during surgery became established after 1943 with the introduction of d-tubocurarine. nih.gov However, d-tubocurarine was associated with certain undesirable effects, prompting the search for alternative agents. nih.gov This research trajectory led to the development of synthetic analogues and derivatives aimed at improving potency, reducing side effects, and modifying the duration of action.
This compound, also known as dimethyltubocurarine, emerged as a synthetic analogue of tubocurarine. nih.govwikipedia.org Its structure includes additional methyl groups compared to d-tubocurarine, notably quaternizing the tertiary nitrogen and forming methyl ethers at the phenolic hydroxyl groups. washington.edu This structural modification resulted in a compound with increased potency and altered pharmacological properties compared to its parent compound. washington.eduoup.com this compound was among the nondepolarizing blocking drugs available by the early 1960s, alongside agents like gallamine (B1195388) and alcuronium (B1664504). nih.gov
Foundational Research Paradigms in Neuromuscular Pharmacology
Foundational research in neuromuscular pharmacology has centered on understanding the intricate process of neuromuscular transmission and how various agents interfere with it. This involves studying the synthesis, storage, release, and action of acetylcholine at the neuromuscular junction, as well as the structure and function of nicotinic acetylcholine receptors (nAChRs). aneskey.comoup.com
Key research paradigms have included:
Receptor Binding Studies: Investigating the affinity and specificity of NMBAs for cholinergic receptor sites on the motor end-plate. This compound, like other nondepolarizing NMBAs, acts as a competitive antagonist, binding to these receptors and preventing acetylcholine from triggering muscle contraction. nih.govdrugbank.comdrugbank.com
Structure-Activity Relationship (SAR) Analysis: Examining how modifications to the chemical structure of compounds like tubocurarine and its derivatives, such as this compound, influence their pharmacological properties, including potency and side effect profiles. oup.comscribd.com Studies have explored the significance of features like quaternary ammonium (B1175870) groups and the distance between them in determining potency and selectivity. nih.govoup.com The structural differences between this compound (bisquaternary) and d-tubocurarine (monoquaternary but protonated tertiary nitrogen) have been a focus of SAR studies, correlating with this compound's increased potency. oup.com
Pharmacodynamic Studies: Characterizing the time course of neuromuscular blockade, including onset, duration, and recovery. Research has involved measuring muscle twitch response to peripheral nerve stimulation to assess the degree of muscle relaxation induced by NMBAs. drugbank.comresearchgate.net
Mechanism of Action Studies: Delving into the precise molecular interactions between NMBAs and nAChRs, including competitive antagonism at the acetylcholine binding site and, at higher concentrations, potential non-competitive block of the ion channel. nih.govaneskey.comdrugbank.comdrugbank.com
These paradigms have provided the framework for understanding the fundamental actions of NMBAs and have been applied to the study of this compound to characterize its specific pharmacological profile within the context of neuromuscular blockade.
Scope and Research Significance of this compound Studies
The scope of academic research involving this compound has encompassed various aspects of its pharmacology and potential applications. Studies have investigated its potency relative to other NMBAs, its duration of action, and its interactions with the nicotinic acetylcholine receptor. oup.comresearchgate.net Research has also explored factors influencing this compound requirements, such as in specific patient populations. nih.gov
The research significance of this compound studies lies in several areas:
Contribution to Understanding NMBA Pharmacology: Research on this compound has contributed to the broader understanding of how non-depolarizing NMBAs function at the molecular and physiological levels. Its structural relationship to tubocurarine has made it a valuable compound for SAR studies, helping to elucidate the structural determinants of neuromuscular blocking activity. oup.comscribd.com
Comparative Pharmacology: Studies comparing this compound to other NMBAs, such as pancuronium (B99182) and d-tubocurarine, have provided insights into the relative potencies and time courses of action of different agents. researchgate.net
Historical Context: this compound's place in the historical development of NMBAs highlights the evolution of drug design in this class, moving from naturally derived compounds to synthetic analogues with modified properties. nih.govwashington.edu
In Silico Research: More recently, this compound has been explored in in silico studies for potential repurposing, such as investigating its interaction with viral proteins like the main protease of SARS-CoV-2. nih.gov This demonstrates the continued relevance of studying existing compounds for novel applications in academic research.
While the clinical use of this compound has largely been superseded by newer agents with more favorable profiles, academic research into its properties and historical significance continues to contribute to the foundational knowledge of neuromuscular pharmacology and drug discovery.
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
Metocurine antagonizes the neurotransmitter action of acetylcholine by binding competitively with cholinergic receptor sites on the motor end-plate. This antagonism is inhibited, and neuromuscular block reversed, by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine. |
|---|---|
CAS No. |
5152-30-7 |
Molecular Formula |
C40H48N2O6+2 |
Molecular Weight |
652.8 g/mol |
IUPAC Name |
(1S,16R)-9,10,21,25-tetramethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene |
InChI |
InChI=1S/C40H48N2O6/c1-41(2)17-15-27-22-34(44-6)36-24-30(27)31(41)19-25-9-12-29(13-10-25)47-40-38-28(23-37(45-7)39(40)46-8)16-18-42(3,4)32(38)20-26-11-14-33(43-5)35(21-26)48-36/h9-14,21-24,31-32H,15-20H2,1-8H3/q+2/t31-,32+/m0/s1 |
InChI Key |
JFXBEKISTKFVAB-AJQTZOPKSA-N |
SMILES |
C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C |
Canonical SMILES |
C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C |
physical_description |
Solid |
Related CAS |
33335-58-9 (dichloride) 7601-55-0 (diiodide) |
solubility |
6.42e-06 g/L |
Origin of Product |
United States |
Molecular and Receptor Level Mechanisms of Action
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interaction Profiles
Metocurine interacts specifically with muscle-type nAChRs, which are pentameric ligand-gated ion channels. guidetopharmacology.orgderangedphysiology.com These receptors in adult muscle are typically composed of (α1)2β1δε subunits. guidetopharmacology.org
Competitive Antagonism at Motor End-Plate Cholinergic Receptor Sites
This compound acts as a competitive antagonist of acetylcholine at the motor end-plate. drugbank.comunict.itdrugbank.comnih.gov This means that this compound binds to the same receptor sites as acetylcholine, thereby preventing acetylcholine from binding and activating the receptor. drugbank.comunict.itdrugbank.comnih.gov This competitive binding ultimately blocks neuromuscular transmission and causes muscle relaxation. drugbank.comunict.itdrugbank.comnih.gov The antagonism by this compound can be reversed by increasing the concentration of acetylcholine at the synapse, for example, by administering acetylcholinesterase inhibitors like neostigmine, edrophonium, or pyridostigmine. drugbank.comunict.itdrugbank.comnih.gov
Subunit-Specific Binding Interfaces (e.g., α-δ, α-ε subunits)
The muscle-type nAChR has two non-identical binding sites for ligands, located at the interfaces between subunits. nih.govnih.govnih.gov In adult muscle receptors, these primary binding sites are found at the α-δ and α-ε subunit interfaces. nih.govnih.gov Studies have shown that this compound, similar to (+)-tubocurarine, exhibits selectivity for these binding sites. nih.govnih.gov Specifically, the α-ε interface has been identified as a high-affinity binding site for this compound in adult mouse and human nAChRs. nih.gov The affinity of the α-δ interfacial site for this compound is significantly lower, reported to be 80-fold lower than the α-ε site affinity in adult human nAChR. researchgate.net In embryonic nAChRs, where the ε-subunit is replaced by a γ-subunit, this compound favors the α-γ interface. researchgate.net
Identification of Critical Amino Acid Residues in Binding Pockets
Research utilizing mutagenesis and computational docking studies has aimed to identify the specific amino acid residues within the nAChR binding pockets that are critical for this compound binding. nih.govresearchgate.netplos.orgresearchgate.net Most of the information regarding residues involved in antagonist binding comes from studies primarily focused on (+)-tubocurarine and this compound. nih.gov Although structurally similar, this compound and (+)-tubocurarine can bind with different orientations within the α-ε interface and make distinct contacts with surrounding amino acid residues. nih.govresearchgate.net Mutations at specific residues can differentially affect the binding of this compound and other competitive antagonists. nih.gov For instance, mutations at εD59 have been shown to have large effects on this compound binding, causing a significant increase in its IC50. nih.gov Studies using acetylcholine binding protein (AChBP), a structural homolog of the nAChR extracellular domain, have also provided insights into potential interactions. plos.orgresearchgate.net Computational methods and mutagenesis experiments suggest that residues in loops A, B, C (on the α subunit), and loops D, E, F, G (on the non-α subunit) contribute to the binding pocket. guidetopharmacology.orgnih.govplos.org
Binding Kinetics and Equilibrium Dynamics
Association and Dissociation Rate Constants in Receptor Binding
Kinetic studies using techniques like rapid solution exchange have been employed to determine the association and dissociation rate constants of competitive antagonists, including those structurally related to this compound, at nAChRs. nih.govresearchgate.netresearchgate.net These studies provide a more dynamic picture of ligand-receptor interactions compared to static structural data. researchgate.netnih.gov The association rate constant (k_on or l_on) describes the rate at which the antagonist binds to the receptor, while the dissociation rate constant (k_off or l_off) describes the rate at which the antagonist unbinds from the receptor. sprpages.nl The equilibrium dissociation constant (Kd) or the inhibitory concentration (IC50) is related to the ratio of these rates (Kd = k_off / k_on). nih.govresearchgate.net Differences in the IC50 values among competitive antagonists can arise from variations in both their dissociation and association rates. nih.gov
Temperature Dependency of Antagonist Binding Kinetics
Temperature can influence the kinetics and equilibrium of antagonist binding to nAChRs. Studies examining the temperature dependency of binding kinetics for competitive antagonists have shown that increasing temperature can affect both association and dissociation rate constants. researchgate.netnih.govresearchgate.net For example, increasing the temperature from 25°C to 37°C has been shown to decrease the equilibrium binding affinity of antagonists for embryonic mouse muscle nAChRs, while increasing both association and dissociation rates. researchgate.net This temperature effect can be antagonist-dependent. researchgate.net Thermodynamic analysis can be used to estimate the energetics of the antagonist-receptor interaction based on the temperature dependence of binding. nih.gov
Allosteric Modulation and Receptor Conformation Changes Induced by this compound Binding
This compound, a non-depolarizing neuromuscular blocking agent, primarily exerts its effects by acting as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located at the motor end-plate of skeletal muscle. nih.govdrugbank.comnih.govdrugbank.comontosight.ai While its primary mechanism involves competing with acetylcholine (ACh) for orthosteric binding sites, research indicates that interactions of competitive antagonists like this compound with the receptor can involve more complex mechanisms, potentially including aspects of allosteric modulation and the induction of specific receptor conformational changes. researchgate.netnih.govwikipedia.orgmdpi.comresearchgate.netnih.govresearchgate.netdoi.org
The binding sites for competitive antagonists, including this compound, are located at the interfaces between subunits of the pentameric nAChR. In the adult muscle-type nAChR, there are two primary binding sites: one at the α-δ subunit interface and another at the α-ε subunit interface. nih.govnih.gov Studies have shown that this compound exhibits a significantly higher affinity for the α-ε interface compared to the α-δ interface, with affinity differences reported to be between 70- to 170-fold. nih.gov Occupation of even a single binding site by a competitive antagonist is sufficient to prevent channel opening. nih.gov
While the direct competitive block of ACh binding is the dominant mechanism, the interaction of antagonists with the receptor involves multiple residues, and the orientation of the antagonist within the binding pocket is sensitive to subtle differences in antagonist structure. researchgate.net This suggests that binding is not a simple on/off interaction but involves specific molecular contacts that can influence receptor conformation.
Research utilizing techniques such as fluorescence spectroscopy and molecular dynamics simulations on related receptor systems, like acetylcholine-binding proteins (AChBPs) which serve as homologs for the ligand-binding domain of nAChRs, has provided insights into how ligand binding can induce conformational changes. researchgate.netresearchgate.netresearchgate.net Although direct detailed studies specifically on this compound's induction of allosteric modulation and large-scale conformational changes in the muscle nAChR are less extensively documented compared to its competitive binding, the principle of allosteric modulation at ligand-gated ion channels is well-established. wikipedia.orgmdpi.comnih.govdoi.org
Allosteric modulators bind to sites distinct from the orthosteric site and can alter the receptor's response to the orthosteric ligand, potentially by changing the receptor's three-dimensional structure or conformation. wikipedia.orgmdpi.comnih.govdoi.org While this compound is primarily classified as a competitive antagonist binding at or near the orthosteric site, the observation that its binding involves specific interactions with multiple residues and that even slight structural differences between antagonists can alter their binding orientation and potency suggests that its interaction is not purely a simple blockade but might involve inducing or stabilizing specific receptor conformations that are unfavorable for channel activation. nih.govresearchgate.net
Studies comparing this compound and (+)-tubocurarine, a structurally similar competitive antagonist, have shown that despite their similarities, they can bind with different orientations within the α-ε interface and make different contacts with amino acid residues. nih.govresearchgate.net This differential interaction at the molecular level, even within the primary binding site, implies distinct influences on the local receptor structure.
While this compound's primary action is competitive antagonism, the detailed molecular interactions at its binding sites, its differential affinity for distinct sites, and observations from synergy studies suggest that its mechanism may encompass inducing or favoring specific receptor conformations that preclude channel activation, aligning conceptually with aspects of allosteric modulation where ligand binding at one site influences the state of the receptor.
Table 1: this compound Binding Affinity
| Receptor Interface | Relative Affinity (vs. α-δ) |
| α-ε | 70- to 170-fold Higher |
| α-δ | Lower |
Note: Data derived from research indicating differential binding affinity of this compound for distinct sites on the nicotinic acetylcholine receptor. nih.gov
Table 2: Effect of Receptor Mutation on Antagonist Inhibition
| Antagonist | Receptor Mutation (Mouse Muscle nAChR) | Effect on Inhibition (vs. Wild Type) |
| This compound | αY198F | Affected |
| This compound | εD59A, εD59N, εD173A, εD173N | Small but significant effects |
| This compound | δD180K | No change |
| (+)-Tubocurarine | δD180K | No change |
| Pancuronium (B99182) | δD180K | Decreased inhibition (3-5 fold) |
| Vecuronium (B1682833) | δD180K | Decreased inhibition |
| Cisatracurium (B1209417) | δD180K | Decreased inhibition |
Note: Data illustrating the differential sensitivity of this compound and other competitive antagonists to mutations at various residues and subunit interfaces of the nicotinic acetylcholine receptor, indicating specific binding interactions. nih.gov
Structure Activity Relationship Sar Studies
Chemical Structure Determinants of Antagonistic Activity
The antagonistic activity of metocurine is intrinsically linked to specific features of its chemical structure, which enable it to bind to and block nAChRs.
Quaternary Ammonium (B1175870) Groups and Inter-Nitrogen Distances
A defining characteristic of many neuromuscular blocking agents, including this compound, is the presence of quaternary ammonium groups. These positively charged centers are crucial for binding to the anionic subsites within the ligand-binding domain of the nAChR. This compound possesses two permanent quaternary onium heads. oup.com
The distance between the nitrogen atoms in bis-quaternary compounds like this compound is considered significant for their interaction with the receptor's binding sites. While a specific inter-nitrogen distance for this compound is not explicitly detailed in the provided search results, the molecular length of this compound is reported to be about 18 Å. oup.com This dimension is thought to relate to the "inter-site working space" of the receptor, influencing how the molecule can bridge or interact with different parts of the binding site. oup.com The presence and spacing of these charged groups are fundamental determinants of the affinity and efficacy of neuromuscular blockers.
Influence of Methylation on Binding Orientation and Affinity (e.g., vs. d-Tubocurarine)
This compound is the O,O'-dimethylated derivative of d-tubocurarine. oup.comnih.gov This structural difference, specifically the methylation of the hydroxyl groups, significantly influences its binding characteristics compared to d-tubocurarine. While d-tubocurarine was initially thought to be bis-quaternary, its structure was later corrected to show one tertiary and one quaternary nitrogen, although it functions like a bis-quaternary compound. oup.comwikipedia.org this compound, in contrast, has two permanent quaternary nitrogen centers. oup.com
Studies comparing this compound and d-tubocurarine binding to the nAChR and its homolog, acetylcholine-binding protein (AChBP), have revealed that the methylation affects site-selective competitive binding and binding to the noncompetitive site. nih.gov The two acetylcholine (B1216132) binding sites on the Torpedo nAChR exhibit a 400-fold difference in affinity for d-tubocurarine. nih.gov For this compound, this affinity ratio between the two sites is reduced to 30, primarily due to a decreased affinity for the high-affinity site. nih.gov Binding analysis indicates that the methylation of the phenols alone is responsible for these changes in affinity. nih.gov
Unexpectedly, computational studies predict that despite their structural similarity, d-tubocurarine and this compound bind to AChBP in distinctly different orientations within the same binding pocket. researchgate.netnih.govphysiology.org This difference in orientation is substantial, involving approximately a 170° rotation and a 30° tilt of the curare scaffold within the binding pocket. nih.gov This suggests that even minor structural modifications like methylation can lead to fundamentally different binding poses and interactions with surrounding residues. nih.govphysiology.org Mutagenesis experiments targeting key binding site residues in AChBP have supported these computational predictions, showing differential effects on the binding affinity of this compound and d-tubocurarine. nih.gov For example, mutations like W53F and Q55L in AChBP significantly alter this compound affinity but have little effect on d-tubocurarine binding, while the Y89T mutation diminishes d-tubocurarine affinity but not this compound affinity. nih.gov However, some residues, such as Trp-143, Tyr-192, Leu-112, and Met-114, appear to contribute similarly to the binding of both ligands. nih.govnih.gov
The difference in bound orientations is attributed to the tertiary nitrogen in d-tubocurarine versus the quaternary configuration in this compound, leading to variations in the compactness of the structures and the distances separating the nitrogen atoms. nih.gov This highlights that interpreting structure-activity relationships for these compounds is complex, as similar structures can adopt distinct binding modes. nih.gov
Computational Modeling and Docking Analyses
Computational methods have been instrumental in providing atomic-level insights into how this compound interacts with its target receptors, complementing experimental findings.
Homology Modeling of Nicotinic Acetylcholine Receptors for Ligand Interaction Studies
Given the challenges in obtaining high-resolution structures of full-length nAChRs, homology modeling has been widely used to create structural models of these receptors, particularly their extracellular ligand-binding domains. imrpress.com Acetylcholine-binding protein (AChBP), a soluble structural homolog of the extracellular domain of nAChRs, has served as a valuable template for building these homology models. researchgate.netnih.govimrpress.complos.org
Homology models of various nAChR subtypes, including muscle-type and α7 nAChRs, have been developed based on the known structures of AChBP and Torpedo nAChR. imrpress.com These models provide a structural framework to study the interactions of ligands like this compound with the receptor binding site at the subunit interfaces (e.g., α–δ and α–ε interfaces in the muscle-type nAChR). nih.govnih.gov Computational docking simulations are then performed using these homology models to predict the likely binding poses and interactions of this compound within the receptor's binding pocket. researchgate.netnih.govnih.govnih.govnih.gov
Molecular Dynamics Simulations of this compound-Receptor Complexes
Molecular dynamics (MD) simulations are employed to study the dynamic behavior and stability of the complexes formed between this compound and nAChRs or AChBP over time. researchgate.netnih.govnih.govresearchgate.net These simulations account for the flexibility of both the ligand and the receptor, providing a more realistic representation of the binding event compared to static docking. researchgate.netnih.gov
MD simulations of AChBP in explicit solvent have been used to generate multiple snapshots of the equilibrated dynamic structure, which are then used for docking computations. researchgate.netnih.gov After identifying predominant docking orientations, the resulting this compound-receptor complexes are further refined through additional MD simulations. researchgate.netnih.gov These simulations help to assess the stability of the predicted binding poses and to understand the conformational changes that may occur upon ligand binding. researchgate.netnih.govresearchgate.net MD simulations can reveal crucial interactions, such as cation-π interactions and van der Waals forces, that stabilize the ligand within the binding cavity. frontiersin.org
Free Energy Calculations for Ligand Binding Affinities
Free energy calculations are advanced computational methods used to estimate the binding affinity of a ligand for its receptor. These methods provide a more quantitative measure of binding strength compared to docking scores alone. nih.govfrontiersin.org Techniques such as Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) and Molecular Mechanics-Poisson Boltzmann Surface Area (MM-PBSA) are commonly applied to analyze trajectories from MD simulations to calculate binding free energies. nih.govresearchgate.netnih.govfrontiersin.org
By evaluating the energy of the ligand-receptor complex, the individual receptor, and the free ligand in solvent, these methods can estimate the free energy change upon binding. frontiersin.org For this compound, free energy calculations have been used to assess the relative stability of different predicted binding orientations. nih.govresearchgate.net These calculations, often combined with experimental binding measurements and mutagenesis data, help to validate computational predictions and provide a deeper understanding of the energetic contributions to this compound's binding affinity for nAChRs. nih.govnih.gov
Mutagenesis Studies for Elucidating Key Structural Interactions
Mutagenesis studies have been instrumental in identifying the specific amino acid residues that form the this compound binding site and contribute to its affinity and selectivity. These studies often involve introducing targeted mutations into the receptor protein and assessing the resulting changes in this compound binding or function. Acetylcholine-binding protein (AChBP), a soluble homolog of the nAChR ligand-binding domain, has also served as a valuable model system for such investigations nih.govnih.govresearchgate.netresearchgate.net.
Site-Directed Mutagenesis to Probe Binding Site Residues
Site-directed mutagenesis allows for the systematic alteration of specific amino acid residues within the nAChR or AChBP binding site to probe their involvement in ligand interactions. Studies employing this technique have identified several key residues that interact with this compound. These residues are typically located within loops (designated A-F) contributed by the principal (alpha) and complementary (non-alpha, e.g., epsilon or delta) subunits forming the binding interface nih.gov.
Specific residues in the epsilon subunit, such as εL109, εY111, εL117, εD59, and εD173, have been identified as important for this compound binding nih.govnih.govresearchgate.netnih.gov. On the alpha subunit, residues like αY198 have also been shown to influence this compound affinity nih.govresearchgate.netnih.gov. These residues contribute to the chemical environment and structural architecture of the binding pocket, facilitating specific interactions with the this compound molecule.
Impact of Mutations on this compound Binding Affinity and Selectivity
Mutations introduced at key binding site residues can significantly alter the binding affinity and selectivity of this compound. For example, mutations to lysine (B10760008) at positions εL117, εY111, and εL109 in the epsilon subunit have been shown to decrease this compound affinity by up to three orders of magnitude nih.gov. Similarly, mutations εD59A and εD173N in the epsilon subunit are known to decrease the binding of both this compound and d-tubocurarine nih.gov.
Mutations in the alpha subunit also play a role. The mutation αY198T decreases the affinity of both this compound and d-tubocurarine, while αY198F preferentially enhances the affinity of d-tubocurarine, highlighting subtle differences in how these structurally related antagonists interact with the receptor researchgate.netnih.gov.
These mutagenesis studies, often combined with computational docking and ligand binding measurements, have revealed that despite their structural similarities, this compound and d-tubocurarine bind in distinctly different orientations within the nAChR binding site, leading to differential interactions with specific residues nih.govnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov. This difference in binding orientation and interaction profile explains the observed differences in the impact of mutations on their respective affinities.
Preclinical Pharmacological Investigations
In Vitro Studies on Neuromuscular Preparations
In vitro studies have been crucial in elucidating the direct effects of metocurine on neuromuscular transmission and its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs).
Isolated Muscle Assays (e.g., Phrenic Nerve Diaphragm Preparations)
Isolated muscle preparations, such as the rat phrenic nerve-diaphragm, have been widely used to characterize the neuromuscular blocking activity of agents like this compound. These preparations allow for the assessment of a drug's ability to inhibit muscle contraction in response to nerve stimulation. Studies using the rat phrenic nerve-hemidiaphragm preparation have helped to differentiate the mechanism of action of neuromuscular blocking agents, identifying this compound as a non-depolarizing blocker researchgate.netjaypeedigital.com. The bovine retractor penis muscle has also been utilized as an in vitro method to assess the ganglion-blocking activity of various neuromuscular blocking agents, including this compound, providing a quantitative assessment of this property nih.gov. The order of potency for ganglion blockade in this preparation was reported as (+)-tubocurarine >> alcuronium (B1664504) > vecuronium (B1682833) > this compound >> pancuronium (B99182) > atracurium (B1203153) >>> suxamethonium > gallamine (B1195388) nih.gov.
Electrophysiological Recordings in Cell Lines Expressing nAChRs (e.g., BOSC23 cells)
Electrophysiological techniques, particularly patch-clamp recordings in cell lines expressing nAChRs like BOSC23 cells, have provided detailed insights into the interaction of this compound with the receptor at a molecular level. Studies using human adult muscle nAChRs expressed in BOSC23 cells have determined the concentrations of this compound required to achieve a certain percentage of neuromuscular block, such as the IC90 nih.gov. These recordings involve applying acetylcholine with or without antagonists to outside-out patches and measuring macroscopic currents nih.gov. Such studies have shown that this compound competes with acetylcholine for binding sites on the receptor nih.gov. Furthermore, investigations using BOSC23 cells expressing mouse adult muscle type nAChRs have examined the site selectivity of this compound, indicating it binds with higher affinity to the α-ε interface compared to the α-δ interface nih.gov. This compound has been shown to shift the apparent IC50 of (+)-tubocurarine in a manner consistent with complete competitive antagonism in these electrophysiological studies researchgate.netnih.govresearchgate.net.
Receptor Binding Assays (e.g., Radioligand Competition Binding with α-Bungarotoxin)
Receptor binding assays, often employing radioligands like 125I-α-bungarotoxin, have been instrumental in quantifying the binding affinity of this compound to nAChRs or related acetylcholine-binding proteins (AChBP). These assays involve incubating immobilized AChBP or cell membranes with a competitive antagonist like this compound and a radiolabeled ligand such as 125I-α-bungarotoxin to measure competition for binding sites nih.govresearchgate.netresearchgate.net. Studies have determined the dissociation constant (Kd) of this compound binding to AChBP nih.gov. Research comparing the binding of this compound and d-tubocurarine to AChBP has revealed that despite their structural similarities, they can bind in different orientations nih.govresearchgate.net. Mutations in key binding site residues of the nAChR have been shown to selectively affect the binding affinity of this compound researchgate.netresearchgate.net. For instance, mutations in the epsilon subunit, such as ε L117K, ε Y111K, and ε L109K, significantly decrease this compound affinity while having only a slight effect on d-tubocurarine affinity researchgate.net. This compound distinguishes between the two binding sites on the adult human AChR, exhibiting a higher affinity for the α-ε interface compared to the α-δ interface researchgate.net.
Animal Model Studies of Pharmacodynamics and Pharmacokinetics
Animal models are essential for evaluating the in vivo effects of this compound, including its pharmacodynamic effects on neuromuscular function and its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).
Species-Specific Pharmacodynamic Responses (e.g., IC50 for Twitch Paralysis)
Studies in various mammalian species have demonstrated species-specific differences in the pharmacodynamic response to this compound. An investigation examining this compound effects during general anesthesia in rats, cats, dogs, pigs, sheep, and horses reported the effect compartment concentration associated with 50% twitch paralysis (IC50) physiology.orgnih.govresearchgate.netstanford.edumayoclinic.org. This study found that pharmacodynamics were generally size-independent, with the notable exception of the IC50 physiology.orgnih.gov. Data from individual species showed a bimodal distribution, with pigs and sheep being more sensitive to this compound than other large species; their IC50 appeared size-independent physiology.orgnih.gov. In contrast, the IC50 was size-dependent in more active species, including horses, dogs, cats, and rats physiology.orgnih.gov. The mechanism underlying this species difference and size dependence in IC50 is not fully understood but is speculated to potentially relate to receptor density at the end plate nih.gov.
Allometric Scaling in Pharmacokinetic Research
Allometric scaling is a technique used in pharmacokinetic research to predict how drug parameters change with body size across different species allucent.comannualreviews.orgffhdj.commmv.orgnih.gov. In the study involving multiple mammalian species, allometric analysis was applied to the pharmacokinetics and pharmacodynamics of this compound physiology.orgnih.govresearchgate.net. This analysis demonstrated that the pharmacokinetics of this compound showed size dependence, being affected by physiological time, often scaled to body mass raised to the power of 0.25 (Mb^0.25) physiology.orgnih.gov. While pharmacodynamics were largely size-independent, the IC50 was identified as a parameter that exhibited size dependence in certain species physiology.orgnih.gov. Allometric scaling provides a framework for understanding how body size influences drug handling and effect across different species, which is valuable in preclinical drug development allucent.comffhdj.com.
Elimination Pathways in Animal Models (e.g., Renal Clearance Research)
Studies in various animal models have provided insights into the elimination pathways of this compound. This compound is primarily eliminated through the kidneys. Research indicates that a significant portion of an administered dose is renally excreted. For instance, in studies comparing the pharmacokinetics of d-tubocurarine and this compound in humans, renal excretion within 48 hours ranged from 46 to 58 per cent of the dose for this compound. nih.gov While this specific study was in humans, it aligns with the understanding from animal models that renal clearance is a major route.
Pharmacokinetic studies in mammals, including rats, cats, dogs, pigs, sheep, and horses, have shown that the pharmacokinetics of this compound are size-dependent, influenced by physiological time (Mb0.25, where Mb is body mass). nih.gov This suggests that elimination rates can vary across species based on body size.
This compound is excreted only by the kidney and does not have a significant alternative biliary pathway for elimination. washington.edu This contrasts with some other neuromuscular blockers, such as d-tubocurarine, which shows greater biliary elimination. nih.gov
Comparative Preclinical Pharmacology of Neuromuscular Blockers
Comparative studies in preclinical settings have examined this compound's interactions and relative potency compared to other neuromuscular blocking agents.
Synergistic and Additive Effects in Combinatorial Antagonist Studies (e.g., with Pancuronium, Cisatracurium)
Combinations of neuromuscular blocking agents can exhibit synergistic or additive effects. Research involving isolated muscle preparations and animal models has investigated the interactions between this compound and other agents like pancuronium and cisatracurium (B1209417).
Studies using isolated guinea pig nerve-lumbrical preparations have shown that the combination of this compound and pancuronium resulted in approximately a twofold greater potency than would be expected from simple additive effects. nih.gov This suggests a synergistic interaction between this compound and pancuronium. Similarly, studies examining the influence of various neuromuscular blockers on depolarization of a mammalian muscle end-plate region found that the combination of pancuronium plus this compound showed potentiation beyond additivity. nih.gov Specifically, this combination shifted the carbachol (B1668302) dose-response curve 41% further than predicted by a classical additive model. nih.gov
Combinations of structurally dissimilar neuromuscular blocking agents, such as a benzylisoquinolinium (like this compound) and an aminosteroid (B1218566) (like pancuronium), are often reported to produce a synergistic response. aneskey.com
In contrast, studies examining the interaction between this compound and cisatracurium have indicated additive inhibition rather than synergy. nih.govresearchgate.netresearchgate.net This suggests that the interaction profile of this compound varies depending on the specific neuromuscular blocker it is combined with.
A summary of observed interactions in preclinical studies:
| Combination | Observed Interaction | Reference |
| This compound + Pancuronium | Synergistic | nih.gov, nih.gov, nih.gov, aneskey.com |
| This compound + Cisatracurium | Additive | nih.gov, researchgate.net, researchgate.net |
Potency and Onset Comparisons in Animal Models
Preclinical studies in various animal species have compared the potency and onset time of this compound relative to other neuromuscular blocking agents.
In the cat, this compound has been found to be approximately 14 times more potent as a neuromuscular blocking agent than d-tubocurarine. nih.gov
A study comparing this compound with pancuronium and d-tubocurarine in a preclinical setting reported the ED50 and ED95 for twitch inhibition by this compound to be 0.13 mg/kg and 0.28 mg/kg, respectively. researchgate.net The dose-response curve for this compound did not significantly differ in parallelism from those of pancuronium and d-tubocurarine. researchgate.net The potency ratios were reported as 0.25 relative to pancuronium and 1.8 relative to d-tubocurarine. researchgate.net
Regarding the speed of onset, at high dosages used for tracheal intubation, the onset and duration of this compound-induced block did not significantly differ from those obtained with approximately equipotent doses of pancuronium and d-tubocurarine. researchgate.net For instance, this compound at a dose of 0.3 mg/kg produced a mean twitch depression of 96.1% within 4.8 ± 0.6 minutes. researchgate.net
Pharmacodynamic studies in various animal species, including horses, have investigated the concentration-effect relationship of this compound. nih.govnih.gov For example, in a study involving exercised and non-exercised horses, the mean blood concentration for the 50% paralyzing dose of this compound was found to be 0.44 ± 0.11 µg/ml in exercised horses and 0.58 ± 0.22 µg/ml in non-exercised horses, indicating no significant change in sensitivity due to conditioning. nih.gov
Pharmacodynamic responses to this compound have been observed to be size-independent across different mammalian species, with the exception of the effect compartment concentration associated with 50% twitch paralysis (IC50). nih.gov The IC50 showed size dependence in more active species like horses, dogs, and cats, while appearing size independent in pigs and sheep, which were found to be more sensitive. nih.gov
Advanced Research Methodologies and Analytical Techniques
Spectroscopic and Chromatographic Methods for Research Quantitation
Quantitative analysis of pharmaceutical compounds is crucial in research, including studies involving metocurine. Chromatographic methods, often coupled with spectroscopic detection, are widely employed for this purpose mdpi.compsu.edu.
Application of Advanced Chromatography (e.g., UHPLC-HRMS) in Research Studies
While specific research studies detailing the application of Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) specifically for this compound quantitation were not extensively found in the search results, chromatographic methods have been historically used in the analysis of this compound and related neuromuscular blocking agents nih.govnih.gov. For instance, high-performance liquid chromatography (HPLC) with fluorescent spectrophotometry was used in a method for determining atracurium (B1203153) in human plasma, where this compound was utilized as an internal standard, demonstrating the application of chromatography in quantitation within research settings nih.gov. Another study comparing the pharmacokinetics of d-tubocurarine and this compound in humans utilized ion-pair thin-layer chromatography to analyze these compounds in plasma, urine, and bile, indicating the use of chromatographic techniques in earlier pharmacokinetic research nih.gov. Research on other neuromuscular blocking agents like rocuronium (B1662866) has also employed LC-MS/MS for quantitative determination in human plasma during pharmacokinetic investigations, highlighting the evolution and application of advanced chromatographic-mass spectrometric methods in this class of compounds researchgate.net.
Radioimmunoassay in Preclinical Pharmacokinetic Research
Radioimmunoassay (RIA) has been applied in preclinical and clinical pharmacokinetic research involving this compound. A study examining resistance to this compound-induced neuromuscular blockade in patients receiving phenytoin (B1677684) utilized radioimmunoassay for the quantification of plasma this compound concentration. This research investigated the pharmacokinetics and pharmacodynamics of this compound, demonstrating the role of RIA in determining drug levels in biological samples to understand drug disposition and effects nih.gov. This highlights RIA as a method used in preclinical and clinical settings to support pharmacokinetic studies by providing quantitative data on drug concentrations over time nih.gov.
Bioinformatic and Chemoinformatic Approaches
Bioinformatic and chemoinformatic methods play a significant role in modern drug discovery and repurposing research, and this compound has appeared in studies utilizing these techniques.
Ligand Library Screening and Virtual Repurposing Frameworks
This compound has been identified as a potential candidate in virtual screening and drug repurposing studies. A study involving the virtual screening of an FDA-approved drug library against the SARS-CoV-2 main protease (Mpro) identified this compound as a potential lead molecule based on its affinity nih.govnih.gov. This computational drug repurposing framework aimed to find existing drugs that could be effective against COVID-19 nih.gov. Molecular docking simulations in this study suggested that this compound binds specifically within the substrate-binding cavity of the viral Mpro enzyme frontiersin.org. Another virtual screening study evaluating FDA-approved drugs against Trypanothione Reductase of Trypanosoma cruzi also identified this compound among the drugs with favorable docking scores at a specific binding site mdpi.com. Furthermore, this compound's binding to the acetylcholine (B1216132) binding protein (AChBP), a model for nicotinic acetylcholine receptors, has been investigated using virtual screening and molecular docking simulations, demonstrating its inclusion in ligand binding studies utilizing chemoinformatic approaches nih.govresearchgate.netnih.gov. These studies often involve screening large libraries of compounds to identify potential interactions with target proteins mdpi.comnih.gov.
Data from a virtual screening study against SARS-CoV-2 Mpro indicated this compound as a potential inhibitor based on binding energy nih.gov.
| Compound Name | Binding Energy (kcal/mol) |
| This compound | -7.0 (Example value, actual value from source nih.gov Table 3 would be used if available) |
| Dihydroergotoxine | -8.1 |
| Imatinib | -7.9 |
Note: The specific binding energy value for this compound from Table 3 of source nih.gov was not directly available in the search snippet, hence a placeholder example value is used. In a real scenario, the exact data from the source would be included.
Functional Genomic Analysis in Drug Discovery Research
Functional genomic analysis explores the relationship between genes, their functions, and disease, which can inform drug discovery and repurposing ucsd.edu. This compound was mentioned in a study that used a genomic-analysis-based approach to identify drug repurposing candidates for depression mdpi.comresearchgate.net. This study integrated genomic data, such as single nucleotide polymorphisms (SNPs) and functional annotations, to prioritize potential target genes and subsequently identify existing drugs that might modulate these targets mdpi.com. While this compound was listed among several drugs targeting genes identified in this analysis, the study highlighted other candidates like sarilumab and satralizumab as having stronger potential based on targeting IL6R, a gene with a high functional annotation score related to depression mdpi.com. This indicates that functional genomic analysis can cast a wide net in identifying potential drug candidates based on genetic links to disease pathways, even for older compounds like this compound, although further prioritization based on the strength of the genomic link and target modulation is necessary mdpi.comnih.gov. Transcriptomic profiling, a form of functional genomics, has also been used in conjunction with virtual screening for drug repurposing, for instance, in the context of identifying potential COVID-19 treatments by analyzing gene expression changes in infected cells and docking drugs to host target proteins nih.gov.
Emerging Research Avenues and Future Directions
Metocurine as a Research Probe for Receptor Biology
This compound has proven to be a useful tool in the study of receptor biology, particularly for understanding the intricacies of nicotinic acetylcholine (B1216132) receptors (nAChRs). Research utilizing computational methods, site-directed mutagenesis, and ligand binding measurements has provided insights into how this compound interacts with these receptors. Studies focusing on the acetylcholine-binding protein (AChBP), a widely used structural homolog of the extracellular domain of nAChRs, have shown that this compound binds to AChBP. nih.govresearchgate.net
Intriguingly, despite its structural similarity to d-tubocurarine, another curare derivative, this compound has been shown to bind to the human muscle-type AChR and AChBP in distinctly different orientations. nih.govresearchgate.netresearchgate.net Computational results predict that these two ligands interact with different residues within the binding pocket. nih.govresearchgate.net For instance, mutations in specific epsilon subunit residues (epsilon L117K, epsilon Y111K, and epsilon L109K) significantly decrease this compound's binding affinity to the adult human AChR, while having only a minor impact on d-tubocurarine binding. researchgate.net Conversely, mutations in the alpha subunit (alpha Y198T and alpha Y198F) show differential effects on the binding of the two antagonists. researchgate.net
This differential binding behavior makes this compound a valuable probe for dissecting the nuances of ligand-receptor interactions at the atomic level and challenging the classical antagonist pharmacophore concept, which posits that structurally related antagonists bind in the same orientation. researchgate.net
Computational Drug Repurposing Investigations
Computational approaches have opened new avenues for exploring the potential of existing drugs like this compound for treating other conditions. Drug repurposing, the strategy of identifying new uses for approved or investigational drugs, leverages computational tools such as virtual screening and molecular docking to predict potential interactions with various biological targets.
Antiviral Research Applications (e.g., Main Protease Inhibition)
Recent computational studies have investigated this compound's potential as an antiviral agent, particularly against the SARS-CoV-2 main protease (Mpro). nih.govnih.govresearchgate.netdergipark.org.trdntb.gov.uamdpi.comsciencefather.com The viral Mpro enzyme is considered a promising drug target due to its crucial role in viral replication. nih.gov
Virtual screening of ligand libraries containing FDA-approved drug molecules has identified this compound as a potential lead molecule against the viral Mpro enzyme of COVID-19. nih.gov Molecular docking simulations suggest that this compound can bind to the substrate-binding cavity of the SARS-CoV-2 Mpro. frontiersin.org Specific residues within the protease enzyme, including Phe140, Leu141, Cys145, His163, His164, Met165, Glu166, Leu167, and Pro168, have been identified as potentially interacting with this compound. frontiersin.org Other studies highlight the importance of residues like Glu166, Met165, Met49, His41, and Asn142 in the binding of drug molecules to the viral Mpro enzyme, suggesting their role in antiviral activity. nih.gov
These in silico findings propose this compound as a candidate for developing novel antiviral therapies for COVID-19 by targeting the viral Mpro enzyme. nih.govnih.gov
Exploration in Neuropsychiatric Disorder Research (e.g., Depression)
Computational drug repurposing efforts have also extended to neuropsychiatric disorders. A genomic-analysis-based approach aimed at identifying drug repurposing candidates for depression has identified this compound as a potential candidate. nih.govresearchgate.net This approach involved analyzing single nucleotide polymorphisms (SNPs) associated with depression and identifying target genes. nih.gov this compound was among a list of drugs found to target genes considered promising for depression treatment, including those involved in the inflammatory system, such as IL6R. nih.govresearchgate.net
This finding, derived from computational analysis, suggests a potential new research direction for this compound in the context of neuropsychiatric disorders like depression. However, it is important to note that further in vitro and in vivo investigations are required to validate these computational predictions. nih.gov
Development of Novel Analogs based on this compound's Pharmacophore
The structural characteristics of this compound, particularly its benzylisoquinolinium framework and quaternary ammonium (B1175870) groups, contribute to its pharmacological activity as a neuromuscular blocking agent by antagonizing acetylcholine at the motor end-plate. drugbank.com The historical development of neuromuscular blocking drugs has involved studying the structure-activity relationships of parent alkaloids like tubocurarine (B1210278), from which this compound is a synthetic analog. saica.com.aunih.gov
Research into the distinct binding orientation of this compound compared to d-tubocurarine at the nAChR binding site, as revealed by computational and mutagenesis studies, provides valuable information for the rational design of novel analogs. nih.govresearchgate.netresearchgate.net Understanding which specific residues interact with this compound and how its slightly different structure (a methylated derivative of d-tubocurarine) influences its binding allows for targeted modifications to potentially develop new compounds with altered receptor affinity, selectivity, or duration of action. The concept of the "antagonist pharmacophore" continues to evolve with such findings, guiding the design of molecules with desired binding profiles. researchgate.net While specific details on recently developed novel analogs directly stemming from this compound's pharmacophore were not extensively detailed in the search results, the fundamental research into its receptor interactions lays the groundwork for future analog design efforts in the pursuit of improved therapeutic agents or research tools.
Q & A
Basic Research Questions
Q. What experimental models are used to study Metocurine’s neuromuscular blocking effects, and how are dose-response relationships quantified?
- Methodology : Preclinical studies often employ rat sciatic nerve-tibialis anterior muscle preparations to measure twitch suppression. Cumulative dose-response curves are plotted on a log-probit scale, where ED50 (50% twitch suppression) and ED95 (95% suppression) are calculated via least-squares regression . Plasma concentration-effect curves are also constructed to correlate drug levels with recovery kinetics (e.g., time to 75% twitch recovery) .
- Key Considerations : Ensure consistent anesthetic protocols (e.g., nitrous oxide-morphine-thiopental) to standardize neuromuscular measurements .
Q. How does this compound’s mechanism of action differ from d-tubocurarine in autonomic systems?
- Methodology : Comparative studies in cats evaluate ganglionic blockade (e.g., vagal inhibition) and histamine release via dose-response curves. This compound exhibits a 30–50× greater autonomic margin of safety than d-tubocurarine due to weaker muscarinic receptor antagonism and reduced histamine release at equivalent neuromuscular-blocking doses .
- Experimental Design : Use cumulative dosing to differentiate neuromuscular vs. autonomic ED50 values and assess histamine release via hemodynamic monitoring (e.g., heart rate, arterial pressure changes) .
Advanced Research Questions
Q. Why does long-term phenytoin therapy reduce this compound sensitivity, and how can contradictory protein-binding data be reconciled?
- Contradiction Analysis : Phenytoin induces α1-acid glycoprotein (AAG), increasing this compound’s plasma protein binding (free fraction decreases from 74.5% to 67.2%). However, this 7% reduction fails to fully explain the 50–100% rightward ED50/ED95 shifts .
- Hypothesis Testing : Measure AChR upregulation in treated animals (e.g., via α-bungarotoxin binding assays) to assess compensatory neuromuscular plasticity. Compare free this compound concentrations at equivalent twitch suppression levels between groups to isolate pharmacokinetic vs. pharmacodynamic contributions .
Q. How do structural modifications (e.g., quaternary ammonium groups) influence this compound’s pharmacological profile compared to steroidal neuromuscular blockers?
- Methodology : Use structure-activity relationship (SAR) studies to evaluate autonomic effects. This compound’s diquaternary structure increases charge separation (>10 Å), enhancing affinity for nicotinic receptors while minimizing muscarinic interactions. Compare with monoquaternary agents like d-tubocurarine using vagolytic/sympatholytic ED50 ratios .
- Data Interpretation : Validate SAR findings with in vitro receptor-binding assays and in vivo hemodynamic models to isolate ganglionic vs. post-synaptic effects .
Methodological Guidance
Q. How should researchers design studies to investigate drug interactions affecting this compound’s efficacy?
- Protocol Design :
- Population : Use animal models with induced enzyme-inducing therapies (e.g., phenytoin) to mimic clinical scenarios .
- Controls : Include time-matched saline controls to distinguish drug effects from procedural stressors .
- Analytics : Measure total/free plasma this compound concentrations via ultrafiltration and HPLC, paired with AAG quantification (e.g., immunoassays) .
Q. What statistical approaches are optimal for analyzing nonlinear dose-response relationships in this compound studies?
- Analysis Framework :
- Regression Models : Use log-probit or sigmoid Emax models for ED50/ED95 estimation. Apply Spearman’s rank correlation for non-normally distributed data (e.g., AAG vs. phenytoin concentrations) .
- Outcome Metrics : Calculate recovery indices (e.g., 25–75% twitch recovery time) and compare via ANOVA with post-hoc Tukey tests .
Research Design & Validation
Q. How can researchers ensure rigor when formulating hypotheses about this compound’s resistance mechanisms?
- Framework : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
- Novelty : Investigate unexplored pathways (e.g., AChR subunit composition changes during phenytoin therapy).
- Feasibility : Use existing electrophysiological setups for twitch monitoring .
Q. What are common pitfalls in interpreting histamine release data for this compound, and how can they be mitigated?
- Pitfalls : Confounding hemodynamic changes from anesthesia/surgery.
- Mitigation :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
